molecular formula C31H60O5 B086734 2,3-Dimyristoyl-sn-glycerol CAS No. 1069-82-5

2,3-Dimyristoyl-sn-glycerol

Cat. No. B086734
CAS RN: 1069-82-5
M. Wt: 512.8 g/mol
InChI Key: JFBCSFJKETUREV-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimyristoyl-sn-glycerol (DMG) is a glycerol derivative that has been extensively studied in scientific research due to its unique properties and potential applications in various fields. DMG is a synthetic molecule that is composed of two myristic acid chains and a glycerol backbone. This molecule has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying various cellular processes.

Scientific Research Applications

Interaction with Lipid Bilayers

  • 2,3-Dimyristoyl-sn-glycerol (DMPC) has been studied for its interaction with lipid bilayers, which is crucial in understanding the delivery mechanisms of drugs through human and bacterial cell membranes. This interaction is assessed using techniques like X-ray scattering, highlighting its importance in drug efficacy and toxicity studies (Pinheiro et al., 2013).

Impact on Lipid Dynamics

  • Research on DMPC demonstrates its significant impact on lipid dynamics, such as increased mixing and alterations in transfer and flip-flop kinetics. These insights are vital for understanding bilayer composition and stability, especially in the context of cell survival and protein reconstitution (Nguyen et al., 2019).

Conformational Analysis in Bilayers

  • Studies on DMPC also focus on molecular and conformational ordering in bilayers, using techniques like nuclear magnetic resonance. These findings are essential for comprehending the structural orientation and dynamics of molecules in lipid bilayers (Strenk et al., 1985).

Electrochemical Properties

  • DMPC has been used to study the phase-dependent electrochemical properties of lipid bilayers. This research is pivotal for the development of biosensors and other bioelectronic devices (Twardowski & Nuzzo, 2004).

Role in Skin Delivery Systems

  • In the field of dermatology, DMPC is investigated for its role in enhancing drug delivery through the skin. This research is crucial for developing more effective topical treatments and understanding skin absorption dynamics (Manca et al., 2017).

properties

CAS RN

1069-82-5

Product Name

2,3-Dimyristoyl-sn-glycerol

Molecular Formula

C31H60O5

Molecular Weight

512.8 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1

InChI Key

JFBCSFJKETUREV-GDLZYMKVSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

Other CAS RN

1069-82-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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